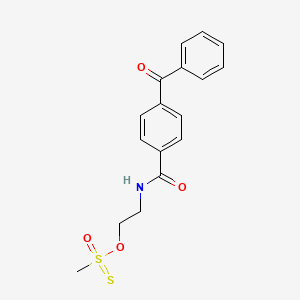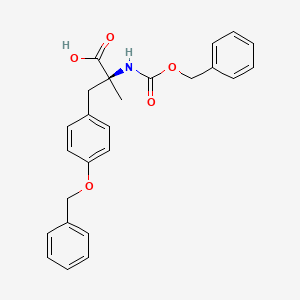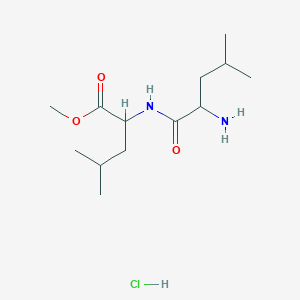
rutherfordium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. Named after the physicist Ernest Rutherford, it is a member of the transactinide elements and part of the 7th period in the periodic table. This compound is a highly radioactive and unstable element, not found naturally on Earth, and must be produced in a laboratory. The most stable known isotope, this compound-267, has a half-life of about 48 minutes .
Preparation Methods
Rutherfordium is produced exclusively through artificial nuclear reactions in particle accelerators. The preparation involves bombarding target materials with accelerated particles. Common methods include:
Bombardment of Californium with Carbon Ions: Californium-249 is bombarded with carbon-12 or carbon-13 ions to produce this compound-257 and this compound-258.
Bombardment of Plutonium with Neon Ions: Plutonium-242 is bombarded with neon-22 ions to produce this compound-264.
These methods require highly specialized techniques and equipment, making the production of this compound complex and expensive.
Chemical Reactions Analysis
Due to its scarcity and instability, the chemical properties of Rutherfordium are not well-documented. it is predicted to undergo several types of reactions:
Scientific Research Applications
Rutherfordium’s primary application lies in scientific research, particularly in the study of super-heavy elements and nuclear reactions. Its properties are utilized to better understand the behavior of other elements in the same group and to explore the boundaries of the periodic table . This compound is also used in nuclear research to study the properties of heavy elements and to synthesize heavier elements in the periodic table .
Mechanism of Action
Rutherfordium exerts its effects through nuclear reactions. A superheavy atomic nucleus is created by combining two nuclei of unequal size into one, often involving the emission of neutrons . The material made of the heavier nuclei is used as a target, which is then bombarded by a beam of lighter nuclei .
Comparison with Similar Compounds
Rutherfordium behaves similarly to other group 4 elements, such as zirconium and hafnium . These elements share similar chemical properties, including the formation of oxides and halides. this compound’s high instability and radioactivity set it apart, making it unique in its group.
Similar Compounds
- Zirconium (Zr)
- Hafnium (Hf)
- Titanium (Ti) (to a lesser extent)
This compound’s unique position as a superheavy element contributes to its distinct properties and challenges in research.
Properties
Molecular Formula |
Rf35 |
|---|---|
Molecular Weight |
9349.3 g/mol |
IUPAC Name |
rutherfordium |
InChI |
InChI=1S/35Rf |
InChI Key |
QRXBWDGRMPNMFK-UHFFFAOYSA-N |
Canonical SMILES |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


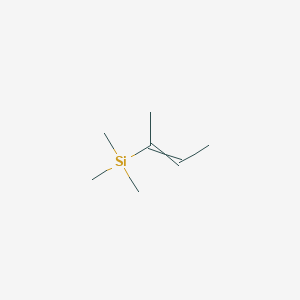
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
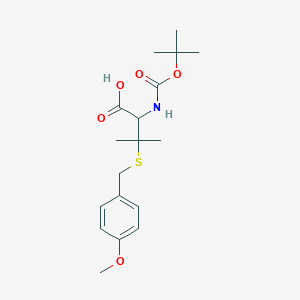
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
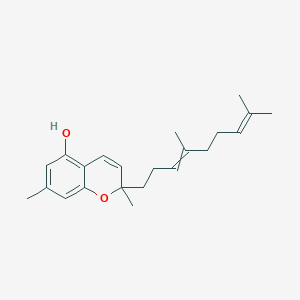
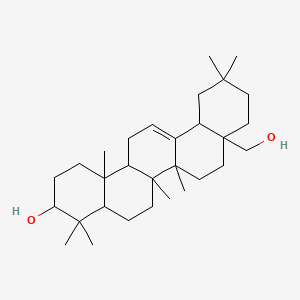
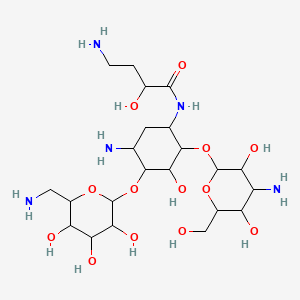
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
